molecular formula C17H25ClN2O4S B3643285 N~2~-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3643285
M. Wt: 388.9 g/mol
InChI Key: ROGMANSBRQYGKR-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-methoxyphenyl group, a cycloheptyl group, and a methylsulfonyl group attached to a glycinamide backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-4-methoxyaniline with cycloheptyl isocyanate to form an intermediate, which is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-N~2~-(3-nitrophenyl)glycinamide
  • N-(3-Chloro-4-methoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(3-chloro-4-methoxyphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-24-16-10-9-14(11-15(16)18)20(25(2,22)23)12-17(21)19-13-7-5-3-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGMANSBRQYGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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